molecular formula C8H13NO2 B11822161 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one

3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one

Cat. No.: B11822161
M. Wt: 155.19 g/mol
InChI Key: UVSOQLUKPLSKOC-ALCCZGGFSA-N
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Description

3-[(Dimethylamino)methylene]tetrahydro-4H-pyran-4-one (CAS: 727382-75-4) is a heterocyclic compound featuring a six-membered pyranone ring substituted at the 3-position with a dimethylamino methylene group. Its structure combines a tetrahydro-4H-pyran-4-one core with an enamine functional group, making it a versatile intermediate in organic synthesis, particularly in the formation of conjugated systems and heterocyclic derivatives . The compound is also referred to by synonyms such as (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one and is commercially available through multiple suppliers . Its reactivity is influenced by the electron-withdrawing pyranone ring and the electron-donating dimethylamino group, enabling participation in cyclization, Michael additions, and reductive amination reactions .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)oxan-4-one

InChI

InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3/b7-5-

InChI Key

UVSOQLUKPLSKOC-ALCCZGGFSA-N

Isomeric SMILES

CN(C)/C=C\1/COCCC1=O

Canonical SMILES

CN(C)C=C1COCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one typically involves the condensation of dimethylamine with a suitable precursor that contains a pyran ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. Common reagents used in the synthesis include dimethylamine, pyran derivatives, and suitable catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine

In medicinal chemistry, (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyran ring provides structural stability. These interactions can modulate the activity of biological targets and influence cellular pathways.

Comparison with Similar Compounds

Table 1: Comparison of Structural Isomers

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Reference
(3Z)-3-[(Dimethylamino)methylene]tetrahydro-4H-pyran-4-one 727382-75-4 Z C₈H₁₃NO₂ 155.19
(3E)-3-[(Dimethylamino)methylene]tetrahydro-4H-pyran-4-one 66116-20-9 E C₈H₁₃NO₂ 155.19

The Z-isomer is more commonly reported in synthetic applications, likely due to enhanced stability from intramolecular hydrogen bonding or steric effects.

Heterocyclic Core Modifications: Oxygen vs. Sulfur Analogues

Replacing the oxygen atom in the pyranone ring with sulfur yields tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6) and its sulfone derivative, 1,1-dioxo-tetrahydro-thiopyran-4-one (CAS: 13220-89-8). These modifications alter electronic properties, solubility, and biological activity.

Table 2: Heteroatom Variants

Compound Name CAS Number Heteroatom/Modification Molecular Formula Molecular Weight (g/mol) Reference
Tetrahydro-4H-thiopyran-4-one 1072-72-6 Sulfur (S) C₅H₈OS 116.18
1,1-Dioxo-tetrahydro-thiopyran-4-one 13220-89-8 Sulfone (SO₂) C₅H₈O₃S 148.18

The sulfur analogue exhibits reduced polarity compared to the oxygen-containing pyranone, while the sulfone derivative has increased electrophilicity due to the electron-withdrawing sulfone group. These differences make sulfur variants valuable in medicinal chemistry for tuning pharmacokinetic properties .

Functional Group Analogues in Diverse Heterocyclic Systems

The dimethylamino methylene group appears in other heterocycles, such as imidazolidinediones and furopyran derivatives, enabling comparisons of electronic and steric effects.

Table 3: Functional Group Analogues

Compound Name Core Structure Key Features Molecular Formula Reference
5-((Dimethylamino)methylene)imidazolidine-2,4-dione Imidazolidinedione Aryl substituents, conjugated enamine C₇H₈N₃O₂ (example)
2-Arylfuro[3,2-b]pyran-3-carbaldehydes Furopyran Aryl, aldehyde groups Varies

In imidazolidinediones (e.g., compounds 19a-b from ), the enamine group enhances π-conjugation, leading to redshifted UV-Vis absorption compared to pyranone derivatives. Furopyran analogues () demonstrate how fused ring systems and additional substituents (e.g., aryl groups) modulate bioactivity and synthetic utility.

Biological Activity

3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one, a compound with the molecular formula C₈H₁₃NO₂, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydro-4H-pyran ring structure with a dimethylamino group attached to a methylene bridge. Its unique structural characteristics, including both carbonyl and alkene functionalities, contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one exhibits significant antimicrobial activity. Preliminary studies have demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Mycobacterium smegmatis

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The interaction of the dimethylamino group with cellular targets is believed to play a crucial role in these effects.

The mechanism of action of 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one is multifaceted:

  • Enzyme Interactions : The compound may interact with specific enzymes, modulating their activity. For instance, it has been suggested that it could inhibit DNA gyrase, an important enzyme in bacterial DNA replication .
  • Receptor Modulation : The dimethylamino group facilitates interactions with various receptors, potentially influencing signaling pathways related to cell survival and proliferation .
  • Oxidative Stress : The compound's ability to generate reactive oxygen species (ROS) may also contribute to its biological activity by inducing oxidative stress in target cells.

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various derivatives of tetrahydro-4H-pyran compounds found that 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one exhibited potent activity against Mycobacterium smegmatis with an MIC value of 4 µg/mL. This study utilized broth dilution methods for determining MIC values and assessed the compounds' effects on DNA gyrase through supercoiling assays .

Investigation into Anticancer Effects

Another research effort focused on the anticancer potential of this compound revealed that it could significantly reduce cell viability in several cancer cell lines. The study highlighted the role of the dimethylamino group in enhancing cytotoxicity through targeted interactions with cellular machinery involved in growth regulation .

Summary of Research Findings

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus, M. smegmatis (MIC = 4 µg/mL)
AnticancerInduces apoptosis and cell cycle arrest in cancer cell lines
Enzyme InteractionPotential inhibition of DNA gyrase
Receptor ModulationModulates signaling pathways affecting cell survival

Q & A

Q. What are the optimized synthetic routes for preparing 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one, and how do reaction conditions influence yield?

Answer: The synthesis of structurally related pyran-4-one derivatives often employs multi-step protocols. For example, tetrahydro-4H-pyran-4-one derivatives are synthesized via Design of Experiments (DoE) methodologies , such as 2⁴⁻¹ factorial designs with centered points, to optimize parameters like temperature, reagent stoichiometry, and reaction time . Key steps include:

  • Reflux conditions for intermediate formation (e.g., Zemplén deacetylation) .
  • Chromatographic purification (e.g., silica gel column chromatography) to isolate the final product .
  • Safety evaluations for exothermic reactions, particularly during oxidation or deprotection steps .
    Yield optimization often requires balancing reaction kinetics with thermodynamic stability, as demonstrated in studies on analogous compounds .

Q. How can researchers validate the structural identity of 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one?

Answer: Structural confirmation relies on:

  • High-Resolution Mass Spectrometry (HRMS-ESI-TOF): For exact mass determination (e.g., [M+H]+ with deviations < 1 ppm) .
  • Multinuclear NMR (¹H, ¹³C): To assign substituent positions and confirm stereochemistry. For example, coupling constants in ¹H NMR can distinguish between enamine and keto-enol tautomers .
  • X-ray crystallography: For unambiguous confirmation of molecular geometry, as seen in studies of related pyran-4-one derivatives .

Advanced Research Questions

Q. What computational or experimental methods resolve contradictions in reaction mechanisms for pyran-4-one derivatives, such as competing cyclization pathways?

Answer: Mechanistic ambiguities (e.g., [4+2] vs. [3+3] cyclization) are addressed via:

  • Density Functional Theory (DFT): To model transition states and compare activation energies .
  • Isotopic labeling experiments: For tracking atom migration during cyclization .
  • Kinetic profiling: Monitoring intermediates via in-situ FTIR or LC-MS to identify rate-determining steps .
    For example, competing oxidation pathways in tetrahydro-4H-pyran-4-one synthesis were resolved using Arrhenius plots to differentiate thermal vs. catalytic pathways .

Q. How can researchers leverage 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one as a precursor for bioactive heterocycles?

Answer: The compound’s enamine and ketone functionalities enable diverse transformations:

  • Friedländer annulation: To synthesize quinoline derivatives with potential anticholinesterase activity .
  • Mannich reactions: For generating β-amino ketones with antimicrobial properties .
  • Thiol-ene click chemistry: To functionalize the methylene group for targeted drug delivery systems .
    Biological activity screening should follow standardized assays (e.g., MIC for antimicrobial studies) .

Q. What safety protocols are critical for handling pyran-4-one derivatives, given their reactive intermediates?

Answer: Key safety measures include:

  • Thermal hazard assessment: For exothermic steps (e.g., acetate deprotection), using reaction calorimetry to define safe operating limits .
  • Personal protective equipment (PPE): Nitrile gloves and fume hoods, as pyran-4-one derivatives may irritate mucous membranes .
  • Waste management: Neutralization of acidic byproducts (e.g., from Zemplén deacetylation) before disposal .

Data Contradictions and Resolution

Q. How can discrepancies in reported NMR shifts for pyran-4-one derivatives be reconciled?

Answer: Variations in NMR data (e.g., δ 150–160 ppm for carbonyl carbons) arise from:

  • Solvent effects: Polar solvents like DMSO-d₆ vs. CDCl₃ alter electronic environments .
  • Tautomeric equilibria: Enamine vs. keto forms shift proton and carbon signals .
  • Dynamic effects: Temperature-dependent conformational changes in the tetrahydro-4H-pyran ring .
    Standardizing solvent systems and reporting acquisition temperatures can minimize discrepancies .

Methodological Tables

Table 1. Key Synthetic Parameters for Pyran-4-One Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–100°C (reflux)Higher temps favor cyclization but risk decomposition
Catalyst Loading5–10 mol% (e.g., PTSA)Excess catalyst increases byproduct formation
Purification MethodSilica gel chromatography (EtOAc/hexane 3:7)Removes unreacted dimethylamine derivatives

Table 2. Comparative Biological Activities of Pyran-4-One Analogues

DerivativeBioactivityIC₅₀/EC₅₀ (μM)Reference
3,5-Dibenzyl-4H-pyran-4-oneAnticancer (HeLa)12.3 ± 1.2
2,6-Dimethyl-3-hydroxy-4H-pyran-4-oneAntioxidant (DPPH assay)45.8 ± 3.1

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